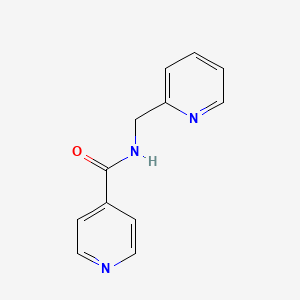![molecular formula C13H16ClF2NO3 B2928183 2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide CAS No. 2411201-24-4](/img/structure/B2928183.png)
2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide is an organic compound with a complex structure characterized by the presence of a chloroacetamide group and a propoxy-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide typically involves a multi-step process:
Initial Acylation: The starting material, 2-chloroacetamide, undergoes acylation with 2-(difluoromethoxy)-4-propoxybenzyl chloride in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Purification: Following the reaction, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
For large-scale production, the synthetic process would be optimized to enhance yield and reduce costs. This might include:
Continuous flow synthesis to improve reaction efficiency.
Utilizing automated reactors to maintain precise control over reaction conditions.
Implementing scalable purification methods, such as industrial chromatography.
化学反応の分析
Types of Reactions
2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide can participate in various chemical reactions:
Substitution Reactions: Given the presence of the chloro group, it is susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation at the phenyl ring or reduction of the acetamide group under specific conditions.
Hydrolysis: In the presence of acidic or basic catalysts, it can hydrolyze to form corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride or other strong bases can facilitate substitution reactions.
Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminium hydride are common reducing agents.
Major Products Formed
From substitution: Different substituted derivatives at the chloro position.
From oxidation: Phenolic derivatives.
From reduction: Primary or secondary amine products.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological pathways.
作用機序
The exact mechanism of action depends on its application. In biological systems:
Molecular Targets: It may target specific enzymes or receptors, inhibiting their function.
Pathways: Could influence cellular pathways by modifying protein activity or gene expression.
類似化合物との比較
Similar Compounds
2-Chloro-N-[[2-(trifluoromethoxy)-4-propoxyphenyl]methyl]acetamide: Similar in structure but with trifluoromethoxy instead of difluoromethoxy.
2-Chloro-N-[[2-(methoxy)-4-propoxyphenyl]methyl]acetamide: Where the difluoromethoxy group is replaced with a methoxy group.
Uniqueness
What sets 2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide apart is the presence of both difluoromethoxy and propoxy groups on the phenyl ring, providing a unique set of electronic properties that can influence its reactivity and biological activity.
There you have it, a deep dive into the world of this compound. Let's explore where this compound could take us!
特性
IUPAC Name |
2-chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF2NO3/c1-2-5-19-10-4-3-9(8-17-12(18)7-14)11(6-10)20-13(15)16/h3-4,6,13H,2,5,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGMVADMLPBQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CNC(=O)CCl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2928101.png)




![3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2928109.png)
![2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2928111.png)

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928114.png)


![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2928121.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)acetamide](/img/structure/B2928122.png)
